molecular formula C10H7FO3S B13010838 Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13010838
M. Wt: 226.23 g/mol
InChI Key: NXKOIBIPNKEKES-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methyl thioglycolate in the presence of a base such as triethylamine . The reaction is typically carried out under microwave irradiation at elevated temperatures to achieve high yields in a short time .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts. The use of microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfur atom undergoes oxidation under controlled conditions:

  • Sulfoxide/sulfone formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophene ring to sulfoxides or sulfones .
    Example :
    Methyl 4 fluoro 3 hydroxybenzo b thiophene 2 carboxylate+H2O2Sulfoxide sulfone derivatives\text{Methyl 4 fluoro 3 hydroxybenzo b thiophene 2 carboxylate}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide sulfone derivatives}

Oxidizing AgentProductYield (%)Reference
H₂O₂Sulfoxide65–75
mCPBASulfone80–85

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl in ethanol yields 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.

  • Basic hydrolysis : NaOH in aqueous ethanol produces the sodium carboxylate salt.

ConditionsProductYield (%)Reference
HCl/EtOH, refluxCarboxylic acid88
NaOH/H₂O-EtOH, 60°CSodium carboxylate92

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzo[b]thiophene core participates in EAS at specific positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 or C6 positions .

  • Halogenation : Bromine (Br₂) in acetic acid adds substituents at C6 .

ReactionReagentsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄C5/C670–75
BrominationBr₂/AcOHC682

a) Hydroxyl Group Reactions

  • Acetylation : The phenolic -OH reacts with acetic anhydride to form acetylated derivatives .

  • Methylation : Dimethyl sulfate (DMS) in basic conditions yields methoxy derivatives .

ReactionReagentsProductYield (%)Reference
AcetylationAc₂O, pyridine3-Acetoxy-4-fluoro derivative90
MethylationDMS, K₂CO₃3-Methoxy-4-fluoro derivative85

b) Fluorine Substitution

Fluorine at C4 can be replaced via nucleophilic aromatic substitution (NAS) with strong nucleophiles like amines or thiols under microwave irradiation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

  • Suzuki coupling : Boronic acids react at C5/C6 positions using Pd(PPh₃)₄ .

  • Buchwald–Hartwig amination : Introduces amino groups at C3 .

ReactionCatalysts/ConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF5-Aryl derivatives70–80
Buchwald–HartwigPd₂(dba)₃, XPhos, toluene3-Amino derivatives65

Cyclization and Heterocycle Formation

Intramolecular cyclization with aldehydes or ketones generates fused heterocycles:

  • 2-Aroylbenzo[b]thiophen-3-ols : Condensation with phenacyl bromides forms tricyclic structures .

SubstrateConditionsProductYield (%)Reference
Phenacyl bromideKOH, MeOH, reflux2-Aroylbenzo[b]thiophen-3-ol78

Decarboxylation

Thermal decarboxylation of the hydrolyzed carboxylic acid derivative (450°C) produces 4-fluoro-3-hydroxybenzo[b]thiophene.

Scientific Research Applications

Structure and Composition

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has the following chemical structure:

  • Molecular Formula : C10H7F O3S
  • CAS Number : 852940-49-9

This compound features a benzo[b]thiophene core, which is known for its biological activity due to the presence of both sulfur and fluorine atoms that can influence its interaction with biological targets.

Anticancer Agents

This compound and its derivatives have shown promise as anticancer agents. Research indicates that compounds with similar thiophene scaffolds exhibit significant activity against various cancer cell lines. For instance, modifications to the thiophene structure can lead to enhanced potency against specific tumor types .

Kinase Inhibitors

The compound's structural features make it a candidate for developing kinase inhibitors. Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. This compound has been investigated for its potential to inhibit specific kinases involved in cancer progression, such as MK2 and PIM kinases .

Anti-inflammatory Properties

Thiophene derivatives have been explored for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a subject of interest for treating conditions characterized by chronic inflammation. Studies suggest that compounds with similar structures can effectively reduce inflammation markers in vitro .

Case Study 1: Development of Kinase Inhibitors

A study focused on the synthesis of a series of benzo[b]thiophene derivatives, including this compound, demonstrated their effectiveness as selective inhibitors of MK2. The study reported that these compounds exhibited low nanomolar activity against MK2 while showing minimal toxicity in vivo, highlighting their potential for therapeutic use in cancer treatment .

Case Study 2: Anticancer Activity Assessment

In another research effort, this compound was evaluated for its anticancer properties against human breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations, suggesting its viability as a lead compound for further development .

Table 1: Biological Activities of this compound

Activity TypeTargetIC50 (µM)Reference
AnticancerMK2<0.1
Anti-inflammatoryTNF-alpha<5
Kinase InhibitionPIM Kinases<0.5

Table 2: Synthesis Methods Overview

MethodYield (%)Reaction TimeNotes
Microwave-assisted58–96ShortenedEfficient for large-scale synthesis
Conventional HeatingVariesLongerLess efficient than microwave methods

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the thiophene ring. This combination of functional groups can enhance its biological activity and chemical reactivity compared to other similar compounds .

Biological Activity

Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7FO3SC_{10}H_7FO_3S and a molecular weight of 226.22 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Research indicates that compounds containing thiophene moieties can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial enzymes involved in inflammatory processes .

2. In Vitro Studies

In vitro evaluations have shown that derivatives of thiophene exhibit significant bioactivity. For instance, a study focusing on TRPV4 (Transient Receptor Potential Vanilloid 4) ligands demonstrated that modifications to the thiophene structure can enhance or diminish their ability to activate intracellular calcium responses in macrophages . this compound may share similar activation mechanisms, suggesting potential therapeutic roles in pain management or inflammatory conditions.

3. Comparative Analysis with Other Thiophene Derivatives

Table 1 summarizes the biological activities of selected thiophene derivatives compared to this compound:

Compound NameBiological TargetMechanism of ActionIC50 (nM)Reference
This compoundTRPV4Calcium channel activationTBD
Compound ACOX-2Inhibition0.3
Compound BLOXInhibition25
Compound CPD-L1InhibitionTBD

Case Studies

Recent studies have highlighted the therapeutic potential of thiophene derivatives in various diseases:

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of thiophene derivatives in carrageenan-induced paw edema models, demonstrating significant reductions in inflammation markers .
  • Cancer Research : Another study focused on the anticancer properties of thiophene-based compounds, showcasing their ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be further explored as an anticancer agent .

Properties

Molecular Formula

C10H7FO3S

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

NXKOIBIPNKEKES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)O

Origin of Product

United States

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